[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Yau-17 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 as solvents . The compound is typically stored as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Yau-17 undergoes several types of chemical reactions, including:
Oxidation: Yau-17 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced to yield different reduced forms.
Substitution: Yau-17 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving Yau-17 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of Yau-17 depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
Yau-17 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a local anesthetic.
Industry: Utilized in the development of new materials and compounds for industrial applications.
Mechanism of Action
The mechanism of action of Yau-17 involves its interaction with specific molecular targets and pathways. For instance, Yau-17 has been shown to have potent local anesthetic properties, surpassing traditional anesthetics like procaine, lidocaine, and cocaine . The compound works by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Yau-17 include:
- Procaine
- Lidocaine
- Cocaine
Comparison
Yau-17 is unique in its potency and effectiveness as a local anesthetic. It has been found to be 2.9 to 6 times more potent than its trans isomer and exceeds the anesthetic properties of procaine, lidocaine, and cocaine . This makes Yau-17 a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl] benzoate |
InChI |
InChI=1S/C19H21NO2/c1-20(2)17-13-12-14-8-6-7-11-16(14)18(17)22-19(21)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3 |
InChI Key |
LBQGJHNNGUZLOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.